molecular formula C7H7ClINO B12098479 2-Chloro-4-iodo-6-methoxy-phenylamine

2-Chloro-4-iodo-6-methoxy-phenylamine

Cat. No.: B12098479
M. Wt: 283.49 g/mol
InChI Key: ZZORYQWLNRHPKP-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methoxy-phenylamine is an organic compound with the molecular formula C7H7ClINO It is a substituted aniline derivative, characterized by the presence of chlorine, iodine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-6-methoxy-phenylamine typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-Chloro-4-iodo-6-nitrobenzene, is reduced to the corresponding amine using reducing agents like iron powder and hydrochloric acid . Another approach involves the direct iodination of 2-Chloro-6-methoxy-phenylamine using iodine and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-6-methoxy-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like iron powder, tin(II) chloride, or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-methoxy-phenylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways . For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodo-6-methoxy-phenylamine is unique due to the presence of all three substituents (chlorine, iodine, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

IUPAC Name

2-chloro-4-iodo-6-methoxyaniline

InChI

InChI=1S/C7H7ClINO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3

InChI Key

ZZORYQWLNRHPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)Cl)N

Origin of Product

United States

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